molecular formula C10H7BrN2O4 B1481769 2-(4-(5-bromofuran-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 2098017-85-5

2-(4-(5-bromofuran-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B1481769
CAS No.: 2098017-85-5
M. Wt: 299.08 g/mol
InChI Key: LYJRYEACFGSABB-UHFFFAOYSA-N
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Description

The compound “2-(4-(5-bromofuran-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid” is a complex organic molecule that contains a bromofuran moiety, a pyrimidinone ring, and an acetic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the bromofuran and pyrimidinone rings, and the attachment of the acetic acid group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromofuran and pyrimidinone rings, and the acetic acid group. The bromine atom on the furan ring would be expected to significantly influence the compound’s reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the furan ring could be replaced with another group in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the acetic acid group could affect its solubility, boiling point, and melting point .

Scientific Research Applications

Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues

Five-membered heterocycles, including furan and thiophene, are significant in drug design as structural units of bioactive molecules. This review highlights the importance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and selected analogues. The compounds mentioned in this article demonstrate optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions, emphasizing the potential relevance of pyrimidine derivatives in medicinal chemistry and drug development (Ostrowski, 2022).

Tautomerism of Nucleic Acid Bases and the Effect of Molecular Interactions on Tautomeric Equilibria

This study examines the tautomeric equilibria of purine and pyrimidine bases, highlighting the influence of molecular interactions on the stability of tautomers. Understanding the tautomeric shifts and their biological significance can contribute to the development of new drugs and therapeutic strategies, suggesting a potential area where compounds like "2-(4-(5-bromofuran-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid" could be explored for their effects on tautomeric stability and biological activity (Person et al., 1989).

Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones)

This review covers synthetic pathways for developing 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing the application of hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts. Such research underscores the significance of pyrimidine derivatives in pharmaceutical industries, potentially aligning with the scientific interest in "this compound" for its potential applications in medicinal chemistry (Parmar et al., 2023).

A Review on Biomass-Derived Levulinic Acid for Application in Drug Synthesis

Levulinic acid, a biomass-derived compound with functional groups similar to those in pyrimidine derivatives, is reviewed for its applications in drug synthesis. This research may provide insights into how compounds like "this compound" could be synthesized or modified for drug development, highlighting the broader potential of such compounds in medicinal applications (Zhang et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, brominated compounds can be hazardous if inhaled, ingested, or come into contact with the skin .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

2-[4-(5-bromofuran-2-yl)-6-oxopyrimidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c11-8-2-1-7(17-8)6-3-9(14)13(5-12-6)4-10(15)16/h1-3,5H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJRYEACFGSABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=CC(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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